molecular formula C13H19N B062102 (2-Cyclopentyl-2-phenylethyl)amine CAS No. 175343-28-9

(2-Cyclopentyl-2-phenylethyl)amine

Cat. No.: B062102
CAS No.: 175343-28-9
M. Wt: 189.3 g/mol
InChI Key: NHWNEYSOKMSPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopentyl-2-phenylethyl)amine is an organic compound with the molecular formula C13H19N It is characterized by a cyclopentyl group and a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentyl-2-phenylethyl)amine typically involves the reduction of 2-cyclopentyl-2-phenylacetamide. One common method includes the use of borane-tetrahydrofuran complex in tetrahydrofuran, followed by hydrolysis with hydrochloric acid and subsequent neutralization with an alkaline aqueous solution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The process often includes rigorous purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopentyl-2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Cyclopentyl-2-phenylethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in receptor studies.

    Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Cyclopentyl-2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

    2-Phenylethylamine: A simpler analog with a phenylethylamine backbone but without the cyclopentyl group.

    Cyclopentylamine: Contains a cyclopentyl group but lacks the phenylethylamine structure.

    N-Methyl-2-phenylethylamine: A methylated derivative of 2-phenylethylamine.

Uniqueness: (2-Cyclopentyl-2-phenylethyl)amine is unique due to the presence of both cyclopentyl and phenylethylamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.

Properties

IUPAC Name

2-cyclopentyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWNEYSOKMSPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589439
Record name 2-Cyclopentyl-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175343-28-9
Record name 2-Cyclopentyl-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.